molecular formula C15H11FO5 B6406048 4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid CAS No. 1261980-92-0

4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid

Cat. No.: B6406048
CAS No.: 1261980-92-0
M. Wt: 290.24 g/mol
InChI Key: MWDOXOVJAZJLRA-UHFFFAOYSA-N
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Description

4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluorophenylboronic acid.

    Suzuki Coupling Reaction: The 3-fluorophenylboronic acid undergoes a Suzuki coupling reaction with 3-methoxybenzene-1,2-dicarboxylic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The methoxy group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Carboxy-5-fluorophenyl)phenol
  • 4-(3-Carboxy-5-fluorophenyl)nicotinic acid
  • 4-(3-Carboxy-5-fluorophenyl)-3-methylbenzoic acid

Uniqueness

4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-(3-carboxy-5-fluorophenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-13-7-8(14(17)18)2-3-12(13)9-4-10(15(19)20)6-11(16)5-9/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDOXOVJAZJLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690903
Record name 5-Fluoro-2'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-92-0
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 5-fluoro-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261980-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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